![molecular formula C24H34Cl2N2O2 B000613 Eprazinone dihydrochloride CAS No. 10402-53-6](/img/structure/B613.png)
Eprazinone dihydrochloride
Descripción general
Descripción
Eprazinone dihydrochloride, also known by trade names such as Eftapan, Isilung, and Mucitux, is a mucolytic and bronchospasm relieving drug . It has been marketed in many European countries . Indications include acute and chronic bronchitis, cough, rhinitis, and asthma .
Synthesis Analysis
Eprazinone dihydrochloride has been prepared by refluxing a mixture of 1-(2-phenyl-2-ethoxy) piperazine dihydrochloride, propiophenone, and paraformaldehyde (or trioxymethylene), conc. HCl in ethanol solvent (Mannich condition) .Molecular Structure Analysis
The molecular formula of Eprazinone dihydrochloride is C24H34Cl2N2O2 . The average molecular weight is 453.445 Da . The InChI Key is BPMQVOKMMQFZGV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Eprazinone dihydrochloride is a white, bitter-tasting crystalline powder . It has a water solubility of 0.0484 mg/mL . The logP value is 3.78 , and the pKa values are 16.46 (Strongest Acidic) and 7.64 (Strongest Basic) .Aplicaciones Científicas De Investigación
Mucolytic Agent
Eprazinone dihydrochloride acts as a mucolytic agent . Mucolytics are drugs that thin mucus, making it less thick and sticky and easier to cough up. This is particularly useful in treating conditions where mucus is a problem, such as chronic bronchitis.
Bronchospasm Relief
Eprazinone dihydrochloride is used to relieve bronchospasms . Bronchospasms involve the tightening of the muscles lining the airways, which can make breathing difficult. By relieving these spasms, eprazinone dihydrochloride can help improve breathing in conditions like asthma and chronic obstructive pulmonary disease (COPD).
Treatment of Acute Bronchitis
Acute bronchitis, which is an inflammation of the bronchi in the lungs, often produces a lot of mucus. Eprazinone dihydrochloride, with its mucolytic properties, can help in the treatment of this condition .
Treatment of Chronic Bronchitis
Chronic bronchitis is a long-term condition characterized by a persistent cough and mucus production. Eprazinone dihydrochloride can be used to manage the symptoms of this condition .
Management of Rhinitis
Rhinitis is an inflammation of the nasal mucosa, often characterized by a runny nose, sneezing, and nasal congestion. Eprazinone dihydrochloride can help manage the symptoms of this condition .
Asthma Management
Asthma is a chronic condition characterized by inflammation and narrowing of the airways, leading to difficulty in breathing. Eprazinone dihydrochloride can help manage the symptoms of asthma by relieving bronchospasms .
Mecanismo De Acción
Target of Action
Eprazinone dihydrochloride is a mucolytic drug that relieves bronchospasms . It has been suggested that it binds to mucine receptors on the respiratory tract .
Mode of Action
It is known to have mucolytic properties and a direct relaxant action on bronchial smooth muscle . It is also suggested to suppress the excitation of the cough center to stop coughing .
Result of Action
Eprazinone dihydrochloride acts to relieve bronchospasms and has mucolytic properties . This suggests that it may help to clear mucus from the respiratory tract and relax the bronchial muscles, thereby improving respiratory function.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.2ClH/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22;;/h4-13,20,23H,3,14-19H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQVOKMMQFZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046631 | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eprazinone dihydrochloride | |
CAS RN |
10402-53-6 | |
Record name | Eprazinone hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(β-ethoxyphenethyl)-1-piperazinyl]-2-methylpropiophenone dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394X1L8I9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacological effects of Eprazinone dihydrochloride?
A1: Eprazinone dihydrochloride has been shown to possess several beneficial pharmacological properties, including secretolytic (mucus-thinning), bronchospasmolytic (relieving bronchial spasms), and antitussive (cough-suppressing) effects []. Additionally, it has demonstrated pain-relieving effects within the bronchial system []. These effects were confirmed through pulmonary function tests [].
Q2: What is the crystal structure of Eprazinone dihydrochloride?
A2: Eprazinone dihydrochloride crystallizes in the monoclinic system, specifically in the P2(1)/n space group []. Its unit cell dimensions are a=11.381(2) Å, b=28.318(2) Å, c=7.840(1) Å []. Within the crystal structure, the molecule adopts an extended conformation. The piperazine ring exhibits a standard chair conformation, and the four carbon atoms within this ring are arranged in a planar fashion []. Two chloride ions are involved in hydrogen bonding with the two nitrogen atoms of the piperazine ring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.